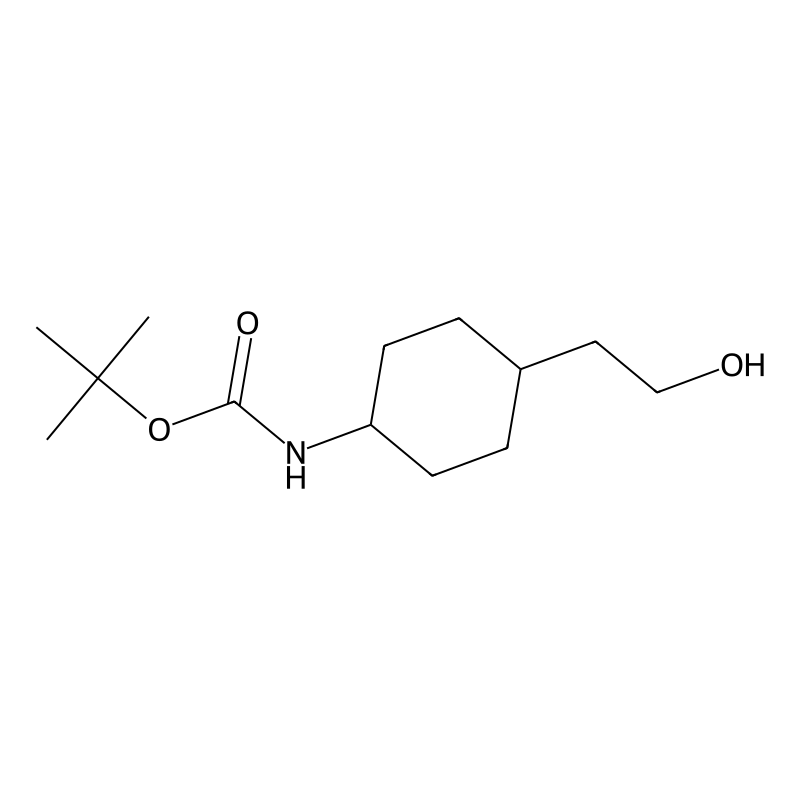tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Cariprazine
Application: N-[trans-4-(2-Oxoethyl)cyclohexyl]carbamic Acid 1,1-Dimethylethyl Ester, which may be a related compound, is an intermediate for the synthesis of Cariprazine , a novel antipsychotic acting on dopamine D3/D2 receptors .
Method of Application: The compound is used as an intermediate in the synthesis process of Cariprazine . The specific methods of application or experimental procedures would depend on the particular synthesis protocol being followed.
Results or Outcomes: The use of this compound in the synthesis of Cariprazine would result in the production of the antipsychotic drug . The effectiveness of the drug would then be evaluated through clinical trials and statistical analyses .
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C13H25NO3. This compound features a tert-butyl group, a trans-4-(2-hydroxyethyl)cyclohexyl moiety, and a carbamate functional group. It is recognized for its applications in various fields, including chemistry, biology, and medicine. The compound serves as an important intermediate in the synthesis of complex organic molecules and has potential therapeutic properties in drug development.
- Oxidation: This can lead to the formation of ketones or aldehydes.
- Reduction: This may regenerate amines or affect the hydroxyethyl group.
- Substitution: Various substituted derivatives can be formed depending on the reagents used.
The carbamate group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.
While the specific biological activity of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is not extensively documented, it is known to play a role as an intermediate in the synthesis of Cariprazine, a novel antipsychotic that acts on dopamine D3/D2 receptors. The compound may influence enzyme mechanisms and protein interactions, making it relevant for studies in pharmacology and biochemistry .
The synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate typically involves the following steps:
- Starting Material: The process begins with trans-4-(2-hydroxyethyl)cyclohexanol.
- Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This results in the formation of the tert-butyl carbamate group.
- Purification: The product is purified through recrystallization or chromatography to achieve high purity levels .
In industrial settings, similar synthetic routes are employed but optimized for larger scale production, utilizing automated reactors for enhanced efficiency.
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate has several applications:
- Chemistry: It serves as a building block for synthesizing more complex molecules and as a protecting group for amines in organic synthesis.
- Biology and Medicine: The compound is investigated for its potential use in drug development and biological studies involving enzyme interactions and metabolic pathways.
- Industry: It is utilized in producing specialty chemicals and materials .
The interaction studies involving tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate focus on its potential effects on biological systems. As an intermediate in the synthesis of Cariprazine, it may interact with various enzymes or cofactors involved in dopamine signaling pathways. Its molecular mechanism may involve binding interactions with biomolecules, enzyme inhibition, or activation, influencing gene expression related to neurotransmitter systems .
Several compounds exhibit structural similarities to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate | Contains an oxoethyl substituent | May have different reactivity due to carbonyl presence |
| trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane | Features a Boc-amino group | Used as a protecting group in peptide synthesis |
| tert-Butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | Similar structure but different functional groups | Employed as an intermediate for other pharmaceuticals |
Uniqueness
The uniqueness of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate lies in its specific hydroxyethyl substituent which allows for additional hydrogen bonding opportunities compared to similar compounds like its oxoethyl counterpart. This characteristic may enhance its reactivity and specificity in biological applications .
The discovery of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is rooted in the broader evolution of carbamate chemistry. Carbamates, first systematically studied in the mid-20th century, gained prominence due to their stability and modularity in protecting amine groups during organic reactions. The introduction of the Boc group in the 1960s revolutionized peptide synthesis by offering an acid-labile protecting strategy, enabling selective deprotection without disrupting other functional groups.
This compound specifically emerged as a niche intermediate in the 2010s, driven by the need for stereochemically defined building blocks in antipsychotic drug development. Its trans configuration ensures optimal spatial orientation for binding to dopamine receptors, a critical feature in drugs like Cariprazine. The hydroxyethyl side chain further enhances solubility, addressing bioavailability challenges in central nervous system (CNS) therapeutics.
Position in Carbamate Chemistry
Carbamates occupy a unique niche in organic chemistry due to their dual role as protective groups and pharmacophores. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate exemplifies this duality:
- Protective Role: The Boc group shields the amine during alkylation or acylation, later removed under mild acidic conditions (e.g., trifluoroacetic acid).
- Pharmacological Relevance: The cyclohexyl-hydroxyethyl moiety contributes to conformational rigidity, enhancing receptor selectivity in drug candidates.
Comparative studies show that trans isomers of cyclohexyl carbamates exhibit 3–5× higher binding affinity to dopamine D3 receptors than cis counterparts, underscoring the importance of stereochemistry.
Contemporary Significance
In medicinal chemistry, this compound bridges small-molecule synthesis and targeted therapy. Recent applications include:
- Antipsychotics: As a precursor to Cariprazine, a D3-preferring dopamine receptor partial agonist approved for schizophrenia and bipolar disorder.
- Antibiotics: Intermediate in quinolinone derivatives active against methicillin-resistant Staphylococcus aureus (MRSA).
- Kinase Inhibitors: Building block for Janus kinase (JAK) and Mer kinase inhibitors, relevant in autoimmune diseases and leukemia.








